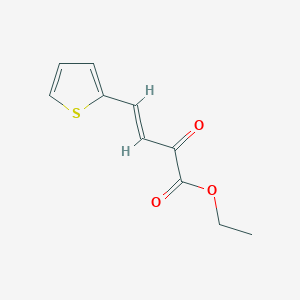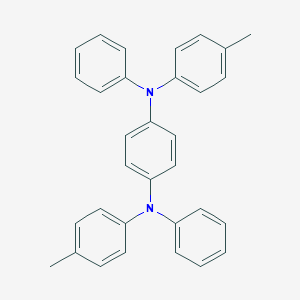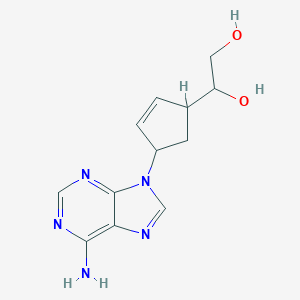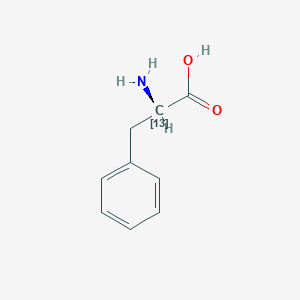
L-Phenylalanine (2-13C)
Vue d'ensemble
Description
L-Phenylalanine (2-13C) is an essential amino acid . It is important for the biosynthesis of other amino acids including melanin, dopamine, noradrenalin, and thyroxine . It is also used in the structure and function of many proteins and enzymes . .
Synthesis Analysis
L-Phenylalanine can be synthesized from inexpensive aromatic precursors in E. coli . The engineered L-phenylalanine biosynthesis pathway comprises two modules: the first module converts aromatic precursors and glycine into phenylpyruvate, the key precursor for L-phenylalanine. The second module catalyzes phenylpyruvate to L-phenylalanine .Molecular Structure Analysis
The molecular structure of L-Phenylalanine (2-13C) is C6H5CH2*CH (NH2)COOH .Chemical Reactions Analysis
L-Phenylalanine (2-13C) is used in Biomolecular NMR, Metabolism, Metabolomics, and Proteomics . Degradation of phenylalanine results in the formation of acetoacetate and fumarate .Physical And Chemical Properties Analysis
L-Phenylalanine (2-13C) is a solid substance with a molecular weight of 166.18 . It has a melting point of 270-275 °C (dec.) . It is soluble in water, with a solubility of 16.5 g/l at 20 °C .Applications De Recherche Scientifique
Isotope Labeled Protein Production
Isotope labeled amino acids like L-Phenylalanine (2-13C) are crucial for producing isotopically labeled proteins, which are essential for various NMR spectroscopy applications. This allows for detailed structural and dynamic studies of proteins .
Phenylalanine Hydroxylase Activity Assessment
The compound is used in evaluating phenylalanine hydroxylase activity through a breath test, which measures the ^13CO2 level after administration of ^13C-labeled phenylalanine. This is important for studying metabolic disorders such as phenylketonuria .
Biosynthesis from Aromatic Precursors
Researchers have developed bioconversion processes to synthesize L-Phenylalanine from inexpensive aromatic precursors like benzaldehyde or benzyl alcohol, which could lead to more cost-effective production methods .
Boron Neutron Capture Therapy (BNCT)
L-Phenylalanine derivatives, such as 4-borono-L-phenylalanine (BPA), show potential in BNCT clinical trials for cancer treatment. Enhancing BPA uptake in cells is a key research area where L-Phenylalanine (2-13C) can play a role .
NMR Reporter Synthesis
The compound is used to introduce 13C-19F spin systems into deuterated aromatic side chains of phenylalanine, serving as reporters for protein NMR applications. This method is economical and straightforward, providing valuable insights into protein structures .
Mass Spectrometry Imaging
L-Phenylalanine (2-13C) is used in mass spectrometry imaging to study the kinetics of labeled phenylalanine in biological tissues, such as tumor tissues in mice. This helps in understanding the metabolic pathways and the behavior of tumors .
Safety And Hazards
L-Phenylalanine (2-13C) may cause skin irritation and may be harmful if absorbed through the skin. It may also cause irritation of the digestive tract and may be harmful if swallowed or inhaled . It can trigger allergic reactions, with symptoms such as itching, swelling of the face or hands, trouble breathing, and a tingling feeling in the mouth .
Orientations Futures
L-Phenylalanine (2-13C) has various promising applications. It is extensively used in dietary supplements, feed, cosmetics, and chemical industries . It is also widely used in the synthesis of pharmaceutically active compounds . Systematical bioconversion processes have been designed and constructed, which could provide a potential bio-based strategy for the production of high-value L-Phenylalanine from low-cost starting materials aromatic precursors .
Propriétés
IUPAC Name |
(2R)-2-amino-3-phenyl(213C)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H,11,12)/t8-/m1/s1/i8+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COLNVLDHVKWLRT-HMANNDOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[13C@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-amino-3-phenyl(213C)propanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



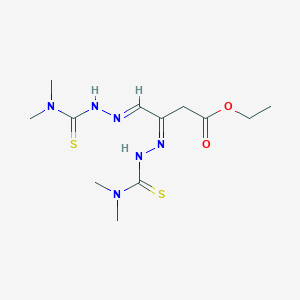
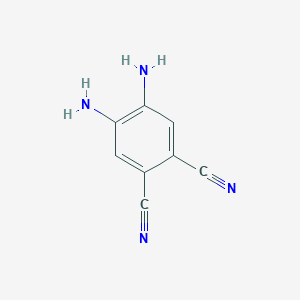
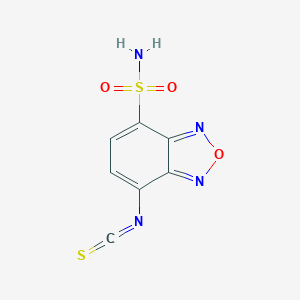

![N-(furo[2,3-c]pyridin-2-ylmethyl)acetamide](/img/structure/B137040.png)

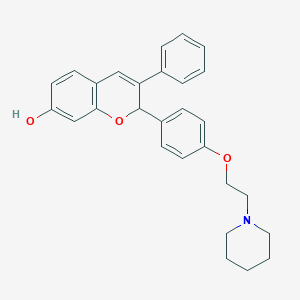
![Carbamic acid, [2-(dimethylamino)-1-methoxy-2-oxoethyl]-, methyl ester (9CI)](/img/structure/B137048.png)
![(2R)-2-[(2S,3S,4S)-3,4-dihydroxy-5-oxopyrrolidin-2-yl]-2-hydroxyacetaldehyde](/img/structure/B137052.png)

